tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
Description
The compound tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (CAS: 1803585-81-0) is a heterocyclic carbamate derivative with a 4,5-dihydro-1,2-oxazole (isoxazoline) core. Its molecular formula is C₁₇H₂₂FN₂O₄, and it features a 3-fluoro-4-methoxyphenyl substituent at the 3-position of the isoxazoline ring, a carbamate-protected aminomethyl group at the 5-position, and a tert-butyloxycarbonyl (Boc) protecting group.
Properties
IUPAC Name |
tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,3)22-15(20)18-9-11-8-13(19-23-11)10-5-6-14(21-4)12(17)7-10/h5-7,11H,8-9H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLMMEJIDYVNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves multiple steps. One common approach is to start with the preparation of the 3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole intermediate. This intermediate can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or oxazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The oxazole ring and the fluoro-methoxyphenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected isoxazoline derivatives with varying aryl substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Electronic Effects: The 3-fluoro-4-methoxyphenyl group in the target compound introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents. This combination may enhance dipole interactions in biological systems compared to analogs with purely alkyl (e.g., 4-methylphenyl) or non-fluorinated aryl groups.
Steric Considerations :
- The 4-methylphenyl (CAS 1193146-68-7) and 3,4-dimethylphenyl (CAS 1803612-22-7) analogs exhibit increased hydrophobicity due to methyl groups but lack the steric bulk of methoxy or fused bicyclic systems (e.g., CAS 1803593-10-3).
Synthetic Utility: The Boc-protected aminomethyl group in all compounds facilitates deprotection to primary amines, a common step in peptide coupling or prodrug synthesis. The target compound’s synthesis likely involves cyclization of 3-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride (CAS 677728-80-2) with tert-butyl-protected propargylamine derivatives, a pathway shared with analogs.
Crystallographic Analysis: Tools like SHELXL and ORTEP-3 (used for crystal structure refinement) could elucidate conformational differences in the dihydrooxazole ring. For example, ring puckering coordinates (as defined by Cremer and Pople) may vary between fluorinated and non-fluorinated derivatives, affecting 3D interactions.
Biological Activity
Chemical Identity and Structure
tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a compound with the molecular formula and a molecular weight of approximately 306.36 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a substituted oxazole ring. This compound is recognized for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves modulation of enzymatic pathways. Research indicates that compounds with similar structures can interact with protein kinases, influencing cellular proliferation and apoptosis pathways. Specifically, the oxazole ring may play a crucial role in binding to target proteins due to its heterocyclic nature, which is known to enhance bioactivity in drug design.
Pharmacological Effects
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Anticancer Activity : In vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It potentially inhibits tumor growth by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Effects : There is emerging evidence that compounds with oxazole derivatives may provide neuroprotection in models of neurodegenerative diseases.
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized and tested several carbamate derivatives for their anticancer properties. Among these, this compound was highlighted for its significant inhibitory effect on the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM .
Another investigation focused on the anti-inflammatory potential of related compounds in an animal model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers following administration of the compound .
Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM (MCF-7 cells) | |
| Anti-inflammatory | Reduced paw swelling | |
| Neuroprotective | Potential neuroprotection | Emerging evidence |
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 1193024-89-3 |
Research Findings
Research surrounding this compound is still evolving. Current findings suggest that its unique structure allows for diverse interactions within biological systems. Ongoing studies aim to elucidate its full pharmacological profile and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
